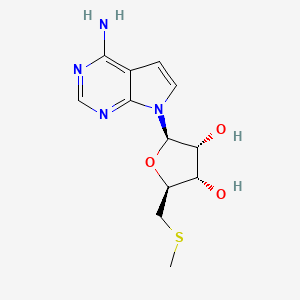

5'-Deoxy-5'-(methylthio)-tubercidin

Description

Structure

3D Structure

Properties

CAS No. |

61893-98-9 |

|---|---|

Molecular Formula |

C12H16N4O3S |

Molecular Weight |

296.35 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H16N4O3S/c1-20-4-7-8(17)9(18)12(19-7)16-3-2-6-10(13)14-5-15-11(6)16/h2-3,5,7-9,12,17-18H,4H2,1H3,(H2,13,14,15)/t7-,8-,9-,12-/m1/s1 |

InChI Key |

WBPLMFVTQMIPLW-MFYTUXHUSA-N |

SMILES |

CSCC1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)O)O |

Isomeric SMILES |

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=CC3=C(N=CN=C32)N)O)O |

Synonyms |

5'-methylthiotubercidin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Deoxy 5 Methylthio Tubercidin and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for creating MTT and its analogs, allowing for precise modifications at both the ribofuranose moiety and the heterocyclic base.

Strategies for Ribofuranose Moiety Derivatization

The defining feature of 5'-Deoxy-5'-(methylthio)tubercidin is the methylthio group at the 5'-position of the ribose sugar. The synthesis of this moiety typically starts from tubercidin (B1682034), which has a 5'-hydroxyl group. A common strategy involves a two-step process:

Activation of the 5'-Hydroxyl Group: The primary alcohol at the 5'-position is converted into a good leaving group. This is often achieved through tosylation (using p-toluenesulfonyl chloride) or mesylation (using methanesulfonyl chloride) to form a 5'-O-tosyl or 5'-O-mesyl tubercidin intermediate. To prevent unwanted reactions with other hydroxyl groups on the ribose and the amino group on the base, these positions are typically protected using standard protecting groups (e.g., isopropylidene for the 2' and 3' hydroxyls).

Nucleophilic Substitution: The activated 5'-position undergoes a nucleophilic substitution reaction (SN2) with a sulfur-containing nucleophile. For the synthesis of MTT, sodium methylthiolate (NaSMe) is used to displace the tosyl or mesyl group, thereby forming the 5'-deoxy-5'-(methylthio) ether linkage. The final step involves the removal of the protecting groups to yield the target compound.

This fundamental approach allows for the introduction of various thioether functionalities by simply changing the sulfur nucleophile used in the substitution step.

Heterobase Modification Techniques

Modifying the pyrrolo[2,3-d]pyrimidine (7-deazapurine) base of tubercidin is a key strategy for generating analogs. researchgate.net Direct halogenation is a prominent technique.

Bromination and Chlorination: Tubercidin can be directly halogenated using N-halosuccinimides. nih.gov The reaction of tubercidin with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) primarily yields 5-bromotubercidin. nih.govnih.gov If the reaction is buffered with potassium acetate (B1210297), the major product shifts to 6-bromotubercidin. nih.gov Similarly, using N-chlorosuccinimide (NCS) leads to the formation of 5-chlorotubercidin (B15481810) and 5,6-dichlorotubercidin. nih.govnih.gov These halogenated intermediates are valuable as they can be further modified through cross-coupling reactions to introduce other functional groups.

Substitution at C2 and C6: Starting from appropriately substituted pyrrolo[2,3-d]pyrimidines before glycosylation allows for a wide range of analogs. For instance, using a 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine heterobase allows for the synthesis of tubercidin derivatives with substituents at the C2 and C6 positions. nih.gov The chlorine atoms can be subsequently displaced by various nucleophiles to create a library of compounds.

Below is a table summarizing common heterobase modifications.

Table 1: Examples of Heterobase Modification Reactions on Tubercidin

| Position | Reagent(s) | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| 5 | N-Bromosuccinimide (NBS) | DMF | 5-Bromotubercidin | nih.govnih.gov |

| 6 | N-Bromosuccinimide (NBS) | DMF, Potassium Acetate | 6-Bromotubercidin | nih.gov |

| 5 | N-Chlorosuccinimide (NCS) | Not specified | 5-Chlorotubercidin | nih.govnih.gov |

| 5, 6 | N-Chlorosuccinimide (NCS) | Not specified | 5,6-Dichlorotubercidin | nih.govnih.gov |

Synthesis of Sulfur-Containing Analogs, e.g., 5'-Deoxy-5'-(hydroxyethylthio)-tubercidin

The synthesis of other sulfur-containing analogs at the 5'-position follows the same principle of nucleophilic substitution outlined in section 2.1.1. To synthesize an analog such as 5'-Deoxy-5'-(hydroxyethylthio)-tubercidin, the nucleophile is changed from sodium methylthiolate to 2-mercaptoethanol (B42355) in the presence of a base.

The general reaction scheme is: 5'-O-tosyl-2',3'-O-isopropylidene-tubercidin + HS-CH₂CH₂-OH + Base → 5'-Deoxy-5'-(hydroxyethylthio)-2',3'-O-isopropylidene-tubercidin

Subsequent deprotection of the isopropylidene group yields the final product. This modular approach enables the synthesis of a diverse array of 5'-thioether analogs with varying chain lengths, functional groups (e.g., hydroxyl, carboxyl), and steric properties, each potentially interacting differently with target enzymes. nih.govresearchgate.net

Multi-Step Synthetic Protocols and Yield Optimization

The total synthesis of tubercidin and its analogs often involves multi-step protocols where yield optimization is critical. A notable method is the sodium salt glycosylation procedure. nih.gov This approach involves the direct glycosylation of the sodium salt of a pre-functionalized heterobase, such as 4,6-dichloro-2-methylthiopyrrolo[2,3-d]pyrimidine, with a protected ribofuranosyl halide like 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. nih.gov

Key advantages of this method include:

High Yield: It provides a good yield of the desired N7-glycosylated product. nih.gov

Stereoselectivity: The reaction typically favors the formation of the biologically active β-anomer.

Versatility: It allows for the synthesis of various halogenated 7-deazapurine nucleosides which serve as versatile intermediates for further derivatization. nih.gov

From these intermediates, a series of reactions including amination (to introduce the 4-amino group), dehalogenation, and modifications at the 5'-position of the ribose can be performed to arrive at the final target compound, such as 5'-Deoxy-5'-(methylthio)tubercidin.

Biotransformation and Enzymatic Synthesis Routes

Biocatalysis offers an alternative to chemical synthesis that often provides higher specificity, milder reaction conditions, and a greener environmental profile. mdpi.com

Microbial and Enzymatic Catalysis in Nucleoside Analog Production

The use of isolated enzymes or whole-cell microbial systems is a powerful strategy for synthesizing nucleoside analogs. researchgate.net The discovery and characterization of the biosynthetic pathway of tubercidin in Streptomyces tubercidicus lays a foundation for using these specific enzymes in synthetic biology applications to generate novel analogs. nih.gov

Enzymatic approaches are particularly useful for two key transformations:

Glycosylation: Nucleoside phosphorylases (NPs) are commonly used to catalyze the transfer of a ribose or deoxyribose moiety from a donor (like ribose-1-phosphate) to a modified heterobase. This enzymatic glycosylation can exhibit high regioselectivity and stereoselectivity.

Phosphorylation: Nucleoside kinases can specifically phosphorylate the 5'-hydroxyl group of a nucleoside analog to produce its 5'-monophosphate form. mdpi.com While not directly used to synthesize the thioether bond, kinases are crucial for producing the biologically active phosphorylated forms of these analogs.

Cascade biocatalysis, where multiple enzymatic steps are performed in a single pot, is an emerging powerful tool for the efficient synthesis of complex nucleosides from simple starting materials. researchgate.net

Below is a table of enzyme classes relevant to the synthesis of nucleoside analogs.

Table 2: Key Enzyme Classes in the Biocatalytic Synthesis of Nucleoside Analogs

| Enzyme Class | Function | Relevance to Analog Synthesis | Reference |

|---|---|---|---|

| Nucleoside Phosphorylases (NPs) | Reversible phosphorolysis of N-glycosidic bonds | Synthesis of nucleosides by transferring a sugar moiety to a heterobase. | mdpi.com |

| Nucleoside Kinases | Phosphorylation of nucleosides to nucleotides | Synthesis of 5'-monophosphate analogs; can be highly specific. | mdpi.com |

| Transglycosylases | Transfer of a glycosyl group between two nucleosides | Enzymatic synthesis of new nucleosides from existing ones. | mdpi.com |

| Nudix Hydrolases | Hydrolysis of nucleoside diphosphate (B83284) derivatives | Involved in the natural biosynthetic pathway of tubercidin. | nih.gov |

Comparison of Chemoenzymatic and Chemical Methods

The synthesis of nucleoside analogs like 5'-Deoxy-5'-(methylthio)-tubercidin can be achieved through purely chemical routes or by combining chemical steps with enzymatic transformations in what is known as a chemoenzymatic approach. academie-sciences.fr

Chemical Synthesis:

Traditional chemical synthesis is a cornerstone for producing nucleoside analogs. nih.gov These methods offer great versatility and are generally applicable to a wide range of substrates. A plausible chemical synthesis for this compound would likely start from tubercidin itself. An analogous transformation has been reported for the conversion of sangivamycin (B1680759), a related pyrrolopyrimidine nucleoside, into its 5'-deoxyanalog. nih.gov For instance, treatment of sangivamycin with diphenyl disulfide and tributylphosphine (B147548) yielded 5'-(phenylthio)-5'-deoxysangivamycin. nih.gov A similar reaction using dimethyldisulfide could foreseeably produce the desired 5'-methylthio derivative of tubercidin.

Another established multi-step chemical route for creating 5'-deoxy analogs involves several key transformations. The synthesis of 5'-deoxytubercidin, for example, begins with the protection of the 2' and 3' hydroxyl groups of tubercidin, often as an isopropylidene acetal. capes.gov.br The 5'-hydroxyl group is then activated, typically by conversion to a mesylate or tosylate. This is followed by nucleophilic substitution with a halide, such as iodide. Subsequent catalytic hydrogenation removes the iodine atom, and final deprotection steps yield the 5'-deoxynucleoside. capes.gov.br To introduce the methylthio group, the 5'-iodo intermediate could potentially be displaced with sodium thiomethoxide.

Chemoenzymatic Synthesis:

Chemoenzymatic synthesis has emerged as a powerful alternative, harnessing the high selectivity of enzymes to overcome some of the limitations of purely chemical methods. academie-sciences.fr These approaches often lead to cleaner reactions with fewer byproducts under milder conditions. While a specific chemoenzymatic route to this compound is not prominently documented, the principles can be inferred from syntheses of other nucleoside analogs.

Enzymes, particularly nucleoside phosphorylases and kinases, are frequently used. academie-sciences.fr For instance, a chemoenzymatic strategy could involve the enzymatic phosphorylation of tubercidin or a derivative, followed by further chemical modification. The high regio- and stereoselectivity of enzymes can eliminate the need for many protecting groups. nih.gov For example, P450-catalyzed C-H hydroxylation has been used for the late-stage functionalization of complex natural products, highlighting the potential of enzymes to modify specific positions on the nucleoside scaffold. nih.gov

The main challenge for chemoenzymatic synthesis is often the availability, stability, and substrate specificity of the required enzymes. academie-sciences.fr Developing a biocatalyst that efficiently recognizes and transforms a modified substrate like tubercidin can require significant effort in enzyme screening or engineering.

| Feature | Chemical Synthesis | Chemoenzymatic Synthesis |

| Versatility | High; applicable to a wide range of substrates and reactions. nih.gov | Moderate to High; dependent on enzyme specificity and availability. academie-sciences.fr |

| Selectivity | Often requires protecting groups to achieve regioselectivity and stereoselectivity. nih.gov | Excellent; enzymes provide high regio- and stereoselectivity, often obviating protecting groups. nih.gov |

| Reaction Conditions | Can involve harsh reagents, high temperatures, and non-aqueous solvents. capes.gov.br | Typically mild, aqueous conditions (physiological pH and temperature). academie-sciences.fr |

| Environmental Impact | Generates more chemical waste and uses more organic solvents. nih.gov | Generally considered "greener" with less waste and use of benign solvents (water). academie-sciences.fr |

| Scalability | Well-established for large-scale industrial production. scispace.com | Can be challenging due to enzyme cost, stability, and the need for specialized reactors (e.g., immobilized enzyme systems). |

| Key Challenges | Multi-step procedures, low overall yields, and purification difficulties. nih.gov | Enzyme discovery/engineering, substrate scope limitations, and potential for enzyme inhibition. academie-sciences.fr |

Purification and Isolation Techniques for Research Applications

The successful isolation and purification of this compound and its analogs from reaction mixtures are critical for their characterization and subsequent biological evaluation. Given the structural similarities between the desired product, starting materials, and potential byproducts, chromatographic techniques are indispensable.

Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying nucleoside analogs on a research scale. nih.gov The choice of eluent is crucial for achieving good separation. Typically, a gradient of a polar solvent (like methanol (B129727) or ethyl acetate) in a less polar solvent (like dichloromethane (B109758) or chloroform) is employed. nih.gov For example, in the synthesis of tubercidin derivatives, purification is often performed on silica gel columns using solvent systems such as methanol in ethyl acetate or ethyl acetate in petroleum ether. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical purposes or just before biological testing, reversed-phase HPLC (RP-HPLC) is the method of choice. nih.gov This technique separates compounds based on their hydrophobicity. A typical mobile phase consists of a mixture of water (often with a modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The product is detected by monitoring the UV absorbance at a wavelength where the pyrrolopyrimidine chromophore absorbs strongly (around 270 nm). nih.gov

Crystallization: If the synthesized compound is a stable solid, crystallization can be an effective final purification step, particularly for removing minor impurities. Recrystallization from a suitable solvent or solvent mixture, such as water or ethanol, can yield highly pure crystalline material. chemdad.com

| Technique | Principle | Application in Nucleoside Analog Purification | Advantages | Disadvantages |

| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | Primary purification method to separate the target compound from reagents and major byproducts. nih.gov | High capacity, relatively low cost, widely applicable. | Can be time-consuming, uses large volumes of solvent, resolution may be limited for closely related compounds. |

| High-Performance Liquid Chromatography (HPLC) | Partition chromatography, typically reversed-phase for nucleosides. | Final purification to obtain highly pure samples (>95-99%) for analytical or biological studies. nih.gov | High resolution, high sensitivity, automated, and reproducible. | Lower capacity than column chromatography, requires specialized equipment, can be expensive. |

| Crystallization | Differential solubility of the compound and impurities in a solvent. | Final purification step to obtain a highly pure, stable, crystalline solid. chemdad.com | Can provide very high purity, cost-effective for large quantities. | Not all compounds crystallize easily, potential for product loss in the mother liquor. |

Biochemical Pathways and Metabolic Interactions of 5 Deoxy 5 Methylthio Tubercidin

Role in Polyamine Biosynthesis and Metabolism

Polyamines, such as spermidine (B129725) and spermine, are essential polycationic molecules required for cell growth, proliferation, and differentiation. Their synthesis is intricately linked to the metabolism of S-adenosylmethionine (SAM). MTT influences this pathway by interfering with the enzymes and metabolic cycles that govern the production and utilization of key substrates.

The S-adenosylmethionine (SAM) cycle is a central metabolic loop that provides methyl groups for numerous transmethylation reactions and serves as the precursor for polyamine biosynthesis. nih.gov In the synthesis of polyamines, SAM is decarboxylated to form decarboxylated S-adenosylmethionine (dcSAM). The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine. This process releases 5'-deoxy-5'-(methylthio)adenosine (MTA) as a byproduct. caymanchem.commedchemexpress.com

MTT, as an analog of MTA, exerts its influence on this pathway. Studies in baby-hamster-kidney (BHK21) cells have shown that MTT can lower the cellular concentration of spermidine. nih.gov Interestingly, in cells treated with MTT, the activities of two key enzymes in the polyamine pathway, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), were enhanced. nih.gov This suggests a compensatory feedback mechanism; as the cell senses a disruption in polyamine levels due to MTT's presence, it may upregulate the enzymes responsible for synthesizing the precursors. The treatment of cells with MTA has been shown to alter the intracellular pools of SAM, and it is plausible that MTT functions similarly, thereby impacting the transmethylation potential of the cell. nih.gov

The methionine salvage pathway is a crucial recycling process that converts the MTA generated during polyamine synthesis back into methionine. nih.gov This pathway is vital for conserving the sulfur atom of methionine and for detoxifying cells from MTA, which can be inhibitory at high concentrations. nih.govnih.gov The pathway begins with the cleavage of MTA into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P), a reaction catalyzed by MTA phosphorylase (MTA-Pase). nih.govnih.gov

Enzymatic Transformations and Biodegradation

The metabolic fate and biological activity of MTT are determined by its interactions with various enzymes, particularly nucleosidases and phosphorylases. Its structural similarity to the natural substrate MTA makes it a target for enzymes involved in nucleoside metabolism.

Methylthioadenosine phosphorylase (MTA-Pase) catalyzes the reversible phosphorolysis of MTA to adenine and MTR-1-P. nih.gov This enzyme plays a critical role in purine (B94841) and methionine salvage. The substrate specificity of MTA-Pase is a key determinant of how MTA analogs are metabolized.

Research has demonstrated that 5'-Deoxy-5'-(methylthio)-tubercidin is not a substrate for human MTA-Pase but rather acts as an inhibitor. nih.gov In a study using MTA-Pase purified from human peripheral lymphocytes, MTT was identified as a competitive inhibitor of the enzyme. This contrasts with other structural analogs of MTA that can serve as alternative substrates. nih.gov

The inhibitory nature of MTT highlights the stringent structural requirements of the MTA-Pase active site. The substitution of the N-7 nitrogen of the adenine ring with a carbon atom in the tubercidin (B1682034) (7-deazaadenine) ring system likely alters the electronic distribution and hydrogen bonding patterns necessary for catalysis, while still permitting strong binding to the active site.

| Compound | Enzyme Interaction | Kinetic Parameter (Ki) |

| This compound (MTT) | Inhibitor | 31 µM |

| Adenine | Inhibitor | 172 µM |

| 5'-Deoxy-5'-[(monofluoromethyl)thio]adenosine | Inhibitor & Substrate | 3.3 µM |

Table 1: Inhibitory constants (Ki) for human MTA phosphorylase. Data sourced from biochemical pharmacology studies. nih.govnih.gov

Besides MTA-Pase, other nucleosidases can process MTA and its analogs. One such enzyme is 5'-deoxyadenosine (B1664650)/5'-methylthioadenosine nucleosidase (MTAN), which catalyzes the hydrolysis of the N-ribosidic bond of MTA and 5'-deoxyadenosine (5'-dAdo). nih.gov These enzymes are found in various bacteria, including Mycobacterium tuberculosis, but are absent in humans, who rely on MTA-Pase. nih.gov

The substrate specificity of MTANs can be distinct from MTA-Pase. For instance, the MTAN from M. tuberculosis (Rv0091) shows a preference for 5'-dAdo over MTA. nih.gov Studies on inhibitors for this enzyme reveal that modifications to the 5'-substituent of adenosine (B11128) analogs significantly impact binding affinity. While direct studies on MTT with this specific enzyme are limited, the principles of inhibitor binding suggest that the tubercidin base could influence its interaction. Molecular modeling of the Rv0091 active site shows that steric and electronic factors are critical for inhibitor binding, indicating that an analog like MTT would likely interact differently than MTA. nih.gov

The unique metabolic interactions of MTT open avenues for its potential use in prodrug design, particularly in cancer chemotherapy. The high activity of MTA-Pase in many cell types and its role as a potential chemotherapeutic target are central to these strategies. nih.gov

A key mechanistic aspect of prodrug design involving MTT revolves around its inhibitory character. While MTT itself is an inhibitor, its structure could serve as a scaffold for creating prodrugs. For instance, a modified, inactive form of MTT could be designed to be activated by enzymes that are overexpressed in tumor cells.

Conversely, the inhibitory effect of MTT on MTA-Pase could be exploited in combination therapies. By blocking MTA-Pase, MTT causes an accumulation of MTA, which can be toxic to cells. This could sensitize cancer cells to other chemotherapeutic agents. Furthermore, designing analogs that are selectively cleaved by MTA-Pase in cancer cells could lead to the localized release of a cytotoxic agent. The development of fluorinated MTA analogs has shown that subtle changes to the molecule can switch it from a pure inhibitor to a compound that is both an inhibitor and a substrate, demonstrating the feasibility of fine-tuning the molecule's enzymatic interaction for therapeutic purposes. nih.gov

Intermediary Metabolism and Metabolite Profiling in Research Models of this compound

The metabolic fate of this compound (MT-TBC) is intrinsically linked to the well-established pathways of analogous sulfur-containing nucleosides, primarily 5'-deoxy-5'-(methylthio)adenosine (MTA). Research into the intermediary metabolism of MT-TBC has focused on its interaction with key enzymes in these pathways, although detailed metabolite profiling studies in various research models remain limited.

The central enzyme in the metabolism of MTA is 5'-methylthioadenosine phosphorylase (MTAP), which catalyzes the reversible phosphorolysis of MTA to adenine and 5-methylthioribose-1-phosphate (MTR-1-P). proteopedia.org This reaction is a critical step in the methionine salvage pathway, allowing for the regeneration of methionine and the synthesis of adenine. proteopedia.org

In the context of MT-TBC, studies have demonstrated that it acts as a competitive inhibitor of MTAP. Research on MTAP purified from human prostate revealed the inhibitory effect of 5'-methylthiotubercidin. This suggests that while structurally similar to MTA, MT-TBC may not be efficiently cleaved by the enzyme, or it binds to the active site in a manner that prevents the catalytic reaction from occurring.

The consequence of MTAP inhibition by compounds like MT-TBC is the accumulation of MTA within cells that express the enzyme. nih.gov This accumulation can have significant downstream effects, as MTA itself is a biologically active molecule that can influence various cellular processes. For instance, elevated levels of MTA have been shown to inhibit protein arginine methyltransferases (PRMTs), which play crucial roles in gene regulation and signal transduction. nih.gov

While the inhibitory action of MT-TBC on MTAP is a key aspect of its metabolic interaction, comprehensive studies detailing its own transformation into downstream metabolites are not extensively available in the public domain. The primary focus of existing research has been on its role as an inhibitor rather than a substrate for metabolic enzymes. Therefore, a detailed profile of the intermediary metabolites of MT-TBC in various research models, such as cancer cell lines or microorganisms, is not well-documented.

Molecular and Cellular Mechanisms of Action of 5 Deoxy 5 Methylthio Tubercidin

Targeting of Enzymes and Cellular Pathways

MTT exerts its influence by targeting key enzymes and modulating critical signaling pathways, which can lead to a range of cellular responses.

MTT is recognized as an inhibitor of several enzymes, with its effects on MTA phosphorylase and cAMP phosphodiesterase being particularly noteworthy.

MTA Phosphorylase (MTAP): MTAP is a crucial enzyme in the methionine salvage pathway, responsible for the breakdown of MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. nih.govwikipedia.org This process is vital for regenerating methionine and producing adenine. nih.gov In many cancers, the gene encoding MTAP is deleted, leading to an accumulation of MTA. nih.govmdpi.comnih.gov While direct inhibitory data for MTT on MTAP is not extensively detailed in the provided context, the structural similarity to MTA suggests a potential for competitive inhibition. The accumulation of MTA itself has been shown to have varied effects on cells, promoting tumor progression at low concentrations and inhibiting proliferation at higher concentrations. nih.gov

cAMP Phosphodiesterase: Research has shown that concentrations of 5'-Deoxy-5'-(methylthio)adenosine that inhibit rat T lymphocyte proliferation also inhibit phosphodiesterase activity. nih.gov This inhibition leads to an elevation of cyclic AMP (cAMP) levels. nih.gov The increase in intracellular cAMP is a key mechanism behind the observed antiproliferative effects on these immune cells. nih.gov Given the structural similarities, MTT is expected to exhibit a comparable inhibitory effect on cAMP phosphodiesterase.

5'-Deoxy-5'-(methylthio)adenosine has been identified as a modulator of adenosine (B11128) receptor signaling. nih.gov It acts as an agonist at the A1 adenosine receptor and an antagonist at the A2 receptor. nih.gov In melanoma cells, MTA has been shown to signal through the adenosine A2B receptor (ADORA2B), influencing cellular signaling pathways. nih.gov This interaction, however, does not appear to activate the classic cAMP signaling cascades. nih.gov Instead, it involves the protein kinase C (PKC) signaling pathway. nih.gov The structural relationship between MTA and MTT suggests that MTT could similarly interact with and modulate adenosine receptor signaling pathways.

Table 1: Effects of 5'-Deoxy-5'-(methylthio)adenosine on Adenosine Receptors

| Adenosine Receptor Subtype | Effect of 5'-Deoxy-5'-(methylthio)adenosine |

| A1 | Agonist nih.gov |

| A2 | Antagonist nih.gov |

| A2B | Signaling via PKC pathway nih.gov |

This table summarizes the observed interactions of MTA with different adenosine receptor subtypes, which provides a basis for understanding the potential actions of its analog, MTT.

A significant mechanism of action for MTA, and by extension likely for MTT, is the inhibition of protein arginine methyltransferase 5 (PRMT5). nih.gov PRMT5 is an enzyme that plays a critical role in various cellular processes, including gene transcription and signal transduction, by methylating arginine residues on histone and non-histone proteins. nih.gov The accumulation of MTA in cells lacking MTAP has been shown to impede PRMT5 activity. nih.gov This inhibition of PRMT5 is a key factor in the immunosuppressive effects of MTA on T cells and NK cells. nih.govfrontiersin.org The inhibition of protein methylation appears to be a critical component of MTA's inhibitory effect on pro-inflammatory mediators. nih.gov

Interference with Nucleic Acid Synthesis and Replication

The influence of 5'-Deoxy-5'-(methylthio)-tubercidin extends to the fundamental processes of nucleic acid synthesis and replication, particularly in the context of viral infections and cellular proliferation.

Nucleoside analogs are a cornerstone of antiviral therapy, often functioning by inhibiting viral polymerases. These enzymes are essential for the replication of viral genomes. While specific studies on MTT's direct inhibition of viral polymerases are not detailed in the provided information, the mechanism of action for similar nucleoside analogs offers a strong parallel. For instance, the triphosphate form of β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine is a potent competitive inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.gov Structural studies of viral DNA polymerases reveal how these enzymes bind to DNA and how antiviral drugs can selectively target them. nih.gov Drug resistance can arise from mutations that alter the conformational dynamics of the polymerase, rather than directly impacting drug binding. nih.gov It is plausible that MTT, after intracellular phosphorylation to its triphosphate form, could act as a competitive inhibitor of viral polymerases, thereby disrupting viral replication.

Studies on 5'-deoxy-5'-(methylthio)adenosine have demonstrated its impact on nucleic acid synthesis. In a cultured Xenopus laevis epithelial cell line, MTA was found to inhibit transcription by both RNA polymerase I and II. nih.gov Interestingly, DNA synthesis was observed to proceed normally at times when MTA was inhibiting RNA synthesis. nih.gov This suggests that the antiproliferative effects of MTA may be an indirect consequence of its initial impact on the transcription of ribosomal and messenger RNA, rather than a direct suppression of DNA replication. nih.gov Given the structural similarity, MTT would be expected to have comparable effects on DNA and RNA synthesis in cellular models.

Cellular Homeostasis and Signaling Perturbations

5'-Deoxy-5'-(methylthio)tubercidin (MTT) is a sulfur-containing nucleoside analog of 5'-deoxy-5'-(methylthio)adenosine (MTA). nih.govaacrjournals.org Much of the understanding of MTT's cellular effects is derived from studies of its close analog, MTA, and their common enzymatic target, 5'-methylthioadenosine phosphorylase (MTAP). nih.govaacrjournals.orgnih.gov MTAP is a key enzyme in the methionine salvage pathway, catalyzing the breakdown of MTA. nih.govproteopedia.org A deficiency in MTAP, common in many cancers, leads to the accumulation of MTA, which in turn influences a variety of cellular processes. nih.govmedchemexpress.comfrontiersin.org MTT is a potent inhibitor of MTAP, and its biological activities are largely attributed to the subsequent increase in cellular MTA levels. nih.govaacrjournals.orgnih.gov

Regulation of Gene Expression

While direct studies on the effect of this compound on gene expression are limited, the impact of its structural analog, 5'-deoxy-5'-(methylthio)adenosine (MTA), has been documented. MTA is known to influence gene expression, a function tied to its role in cellular methylation processes. nih.govabcam.com As a byproduct of the S-adenosylmethionine (SAM) cycle, MTA levels can affect the activity of methyltransferases, which are crucial for the methylation of DNA and proteins, thereby regulating gene expression. nih.govnih.gov For instance, MTA has been shown to reduce the abundance of the E2F transcription factor 1 (E2F1) protein in hepatocellular carcinoma cells by acting as a protein methylation inhibitor. sigmaaldrich.com Furthermore, in certain cancer models, the accumulation of MTA due to MTAP deficiency has been linked to changes in DNA methylation and the expression of genes involved in cancer progression. nih.gov The inhibition of MTAP by MTT would similarly lead to MTA accumulation, suggesting a parallel mechanism for influencing gene expression.

Modulation of Cell Proliferation and Differentiation

5'-Deoxy-5'-(methylthio)tubercidin has demonstrated direct effects on cell proliferation. In murine lymphoid cell lines of both B- and T-cell origin, MTT inhibited growth in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of approximately 10 µM. nih.govaacrjournals.org This inhibitory effect was found to be reversible and non-toxic at concentrations up to 50 µM. nih.govaacrjournals.org

The antiproliferative effects of MTT are closely linked to the activities of its analog, MTA, which accumulates upon MTAP inhibition. nih.gov MTA has been shown to suppress the proliferation of human CD4+ and CD8+ T cells. nih.govtandfonline.com This suppression is a result of MTA's interference with T cell activation and cell cycle progression. nih.gov Furthermore, MTA influences the differentiation of immune cells. In studies involving dendritic cells (DCs), MTA impaired their maturation from monocytes. mdpi.comnih.gov DCs treated with MTA exhibited a more immature-like phenotype, with decreased expression of co-stimulatory molecules such as CD80, CD83, and CD86, and consequently a reduced capacity to stimulate T cell proliferation. mdpi.comnih.gov

| Cell Line/System | Compound | Effect | Concentration | Reference |

| Murine lymphoid cells | This compound | Inhibition of proliferation | IC50 ≈ 10 µM | nih.govaacrjournals.org |

| Human CD4+ and CD8+ T cells | 5'-deoxy-5'-(methylthio)adenosine | Suppression of proliferation | Dose-dependent | nih.govtandfonline.com |

| Human Monocyte-derived Dendritic Cells | 5'-deoxy-5'-(methylthio)adenosine | Impaired maturation, decreased co-stimulatory molecule expression | 150 µM | mdpi.comnih.gov |

| Human T cells | 5'-deoxy-5'-(methylthio)adenosine | Reduced proliferative capacity when stimulated with MTA-secreting melanoma cells | Not specified | nih.gov |

Induction of Apoptosis in Cellular Systems

The induction of apoptosis, or programmed cell death, is another significant cellular effect influenced by the accumulation of 5'-deoxy-5'-(methylthio)adenosine (MTA), which can be triggered by this compound's inhibition of MTAP. nih.govaacrjournals.org While higher concentrations of MTA can interfere with cell proliferation and tumor development, they also play a role in the regulation of apoptosis. nih.gov In certain contexts, MTA has been shown to induce apoptosis in tumor cells. medchemexpress.com For instance, in leukemia U937 cells, MTA treatment led to the induction of apoptosis. caymanchem.com However, the effect of MTA on apoptosis can be cell-type specific. In some studies, MTA suppressed T cell proliferation and function without directly inducing cell death, but when added to already highly activated T cells, it exerted cytotoxic effects. nih.govtandfonline.com This suggests that the cellular state and context are critical determinants of MTA's pro-apoptotic activity.

Impact on Inflammatory Pathways and Immune Cell Function

5'-Deoxy-5'-(methylthio)tubercidin has been identified as an effective inhibitor of mitogen-induced human lymphocyte blastogenesis, with an IC50 of 80 µM, indicating a direct impact on immune cell activation. nih.gov The broader immunomodulatory effects of this compound are largely understood through the actions of its analog, 5'-deoxy-5'-(methylthio)adenosine (MTA), which accumulates as a result of MTAP inhibition by MTT. nih.govaacrjournals.orgnih.gov

MTA has well-documented anti-inflammatory and immunosuppressive properties. nih.govnih.govnih.gov It can inhibit the secretion of pro-inflammatory cytokines and the activation of the pro-inflammatory transcription factor NF-κB. nih.gov In experimental models, MTA administration suppressed the production of tumor necrosis factor-alpha (TNF-α) and the expression of inducible nitric oxide synthase (iNOS), while stimulating the synthesis of the anti-inflammatory cytokine IL-10. nih.gov

The immunosuppressive effects of MTA extend to various immune cells. It is known to suppress the proliferation, activation, differentiation, and effector functions of antigen-specific T cells. nih.govnih.gov Furthermore, MTA can inhibit the cytotoxicity of natural killer (NK) cells. frontiersin.org This immunosuppressive activity is a significant mechanism of tumor immune evasion in cancers with MTAP deficiency, where MTA accumulates in the tumor microenvironment. nih.govfrontiersin.orgaacrjournals.org The inhibition of MTAP by MTT would be expected to produce similar immunosuppressive effects.

| Immune Cell/System | Compound | Effect | Concentration | Reference |

| Human lymphocytes | This compound | Inhibition of mitogen-induced blastogenesis | IC50 = 80 µM | nih.gov |

| Murine macrophages (RAW 264.7) | 5'-deoxy-5'-(methylthio)adenosine | Suppression of TNF-α, inhibition of iNOS and COX2 induction | Not specified | nih.gov |

| Human T cells | 5'-deoxy-5'-(methylthio)adenosine | Suppression of activation, differentiation, and effector function | Dose-dependent | nih.govnih.gov |

| Human NK cells | 5'-deoxy-5'-(methylthio)adenosine | Reduced cytotoxicity | Dose-dependent | frontiersin.org |

| Human Dendritic Cells | 5'-deoxy-5'-(methylthio)adenosine | Production of less IL-12 | 150 µM | mdpi.com |

Preclinical Investigations and Biological Activities of 5 Deoxy 5 Methylthio Tubercidin

Antiviral Research in in vitro and in vivo Models

While various tubercidin (B1682034) and nucleoside analogs have been investigated for antiviral properties, specific data on the activity of 5'-Deoxy-5'-(methylthio)-tubercidin against Tick-Borne Encephalitis Virus and Human Immunodeficiency Virus type 1 is not available in the reviewed scientific literature. Broader research into related compounds provides context for the potential mechanisms of such molecules. For instance, other tubercidin derivatives, like 5-hydroxymethyltubercidin, have shown activity against flaviviruses by inhibiting the viral RNA-dependent RNA polymerase (RdRp), which leads to the termination of the viral RNA chain. nih.gov The general mechanism for many antiviral nucleoside analogs involves their conversion into triphosphate forms within the cell, which then compete with natural nucleotides for incorporation into viral DNA or RNA, ultimately inhibiting viral replication. ebsco.com

Activity against Tick-Borne Encephalitis Virus (TBEV)

No preclinical data regarding the specific activity of this compound against the Tick-Borne Encephalitis Virus (TBEV) was found in the reviewed scientific literature.

Activity against Human Immunodeficiency Virus type 1 (HIV-1)

No preclinical data regarding the specific activity of this compound against the Human Immunodeficiency Virus type 1 (HIV-1) was found in the reviewed scientific literature. Research on other nucleoside analogs has identified the viral enzyme reverse transcriptase as a key target for inhibiting HIV-1 replication. nih.govnih.gov

General Antiviral Spectrum and Mechanistic Basis

Specific studies detailing the broad-spectrum antiviral activity and the precise mechanistic basis of this compound are not extensively covered in the available literature. However, research on related tubercidin derivatives shows that these compounds can possess potent antiviral effects against a range of viruses. nih.gov The primary mechanism often involves the inhibition of viral polymerases. nih.govebsco.com After being metabolized into their triphosphate form, these analogs can be incorporated into the growing viral RNA or DNA strand, leading to premature chain termination and the halting of replication. nih.gov

Antiparasitic Research in Experimental Models

Significant research has been conducted on the antiparasitic effects of this compound and its close analogs, particularly against African trypanosomes, the causative agents of sleeping sickness.

Trypanocidal Activity against Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense

Analogs of 5'-deoxy-5'-(methylthio)adenosine (MTA) have been a focus of development for selectively targeted trypanocidal agents. nih.gov In studies examining novel analogs of 5'-deoxy-5'-(hydroxyethylthio)adenosine (HETA), a derivative of MTA, significant in vitro trypanocidal activity was observed against bloodstream forms of Trypanosoma brucei brucei and drug-resistant clinical isolates of Trypanosoma brucei rhodesiense. nih.gov

One of the most potent analogs, 5'-deoxy-5'-(hydroxyethylthio)-tubercidin , demonstrated an in vitro 50% inhibitory concentration (IC50) that was 45 times greater than that of HETA against a pentamidine-resistant clinical isolate of T. b. rhodesiense. nih.gov

In vivo studies using mouse models have also shown the potential of this class of compounds. HETA, an analog of MTA, was curative in over 60% of infections caused by several clinical isolates of T. b. rhodesiense. nih.gov These findings suggest that substrate analogs of MTA, including derivatives of tubercidin, are promising candidates for the development of new chemotherapies against African trypanosomiasis. nih.gov

Table 1: In Vitro Trypanocidal Activity of a this compound Analog

| Compound | Parasite Strain | IC50 (nM) |

|---|---|---|

| 5'-deoxy-5'-(hydroxyethylthio)-tubercidin | T. b. rhodesiense (KETRI 269, pentamidine-resistant) | 10 |

Data sourced from scientific literature. nih.gov

Cell-Free Assays for Parasitic Enzyme Targets

The mechanism of trypanocidal action for MTA analogs has been investigated through cell-free assays targeting key parasitic enzymes. A primary target is 5'-deoxy-5'-methylthioadenosine phosphorylase (MTA phosphorylase) , an enzyme involved in the polyamine biosynthesis pathway. nih.govnih.gov

Crude extracts of Trypanosoma brucei brucei have been shown to contain two distinct purine (B94841) nucleoside cleaving activities. One of these is an MTA/adenosine (B11128) (Ado) phosphorylase that catalyzes the reversible phosphorolysis of MTA. nih.gov The substrate specificity of this trypanosomal MTA/Ado phosphorylase differs significantly from its mammalian counterpart. The parasite's enzyme can phosphorolyze a broader range of substrates, including 2'-deoxyadenosine, 3'-deoxyadenosine, and 2',3'-dideoxyadenosine, which the mammalian enzyme cannot. nih.gov This difference in substrate specificity presents a therapeutic window, allowing for the design of cytotoxic MTA analogs that are selectively activated by the trypanosomal enzyme. nih.gov

Interestingly, structure-activity analyses have indicated that enzymatic cleavage by the trypanosome's MTA phosphorylase is not an absolute requirement for the trypanocidal activity of all analogs. This suggests that additional biochemical mechanisms are likely involved in the antiparasitic effects of these compounds. nih.gov

In vivo Efficacy Studies in Animal Models of Parasitic Infection

While direct in vivo studies on this compound in parasitic infections are not extensively documented, research on structurally similar compounds, specifically analogs of 5'-deoxy-5'-methylthioadenosine (MTA), has shown significant trypanocidal activity. nih.govnih.gov These analogs are investigated as potential novel chemotherapies for African trypanosomiasis, a disease caused by protozoa of the family Trypanosomatidae. nih.govnih.gov

An analog of MTA, 5'-deoxy-5'-(hydroxyethylthio)adenosine (HETA), is a substrate for the MTA phosphorylase enzyme in trypanosomes and has demonstrated activity both in vitro and in vivo against Trypanosoma brucei brucei, the agent responsible for bovine trypanosomiasis. nih.gov In mouse models of infection with Trypanosoma brucei rhodesiense, the parasite that causes East African sleeping sickness, HETA and its acylated derivatives showed curative potential. nih.govnih.gov

Table 1: In vivo Efficacy of HETA (an MTA Analog) Against T. b. rhodesiense in Mice

| Compound | Efficacy Against T. b. rhodesiense Isolates | Outcome |

|---|---|---|

| HETA | Curative in 5 out of 11 clinical isolates | >60% cure rate observed. nih.govnih.gov |

| HETA | Extended lifespan in 4 additional isolates | Two- to fivefold increase in lifespan. nih.govnih.gov |

| Di- and tri-O-acetylated HETA derivatives | Curative | Demonstrated curative effects in infections. nih.gov |

Anticancer Research in Cell Lines and Preclinical Models

The anticancer properties of this compound and its parent compound, tubercidin, have been noted, with tubercidin itself being a potent antitumor agent. nih.gov Research into the closely related compound 5'-deoxy-5'-methylthioadenosine (MTA) has provided extensive data on its anticancer mechanisms, including the inhibition of tumor cell proliferation and invasion, induction of apoptosis, and modulation of the tumor microenvironment. nih.govnih.gov

Effects on Cholangiocarcinoma Cell Lines

Cholangiocarcinoma (CCA) is an aggressive cancer where current chemotherapies often fail due to drug resistance. nih.govnih.gov The naturally occurring nucleoside 5'-deoxy-5'-methylthioadenosine (MTA) has been investigated for its potential against CCA cell lines. nih.govnih.gov Studies show that MTA reduces the viability of CCA cells in a dose-dependent manner and demonstrates enhanced effects on cancer cells compared to normal cells. nih.govnih.gov Furthermore, MTA was found to enhance the anticancer effects of gemcitabine, particularly in drug-resistant CCA cells. nih.govnih.gov

Table 2: Effects of 5'-deoxy-5'-methylthioadenosine (MTA) on Cholangiocarcinoma (CCA) Cells

| Activity | Observation | Source |

|---|---|---|

| Cell Viability | Dose-dependent reduction in CCA cell viability. | nih.govnih.gov |

| Cell Growth | Inhibition of CCA cell growth. | nih.govnih.gov |

| Apoptosis | Induction of apoptosis in CCA cells. | nih.govnih.gov |

| Cell Migration & Invasion | Suppression of CCA cell migration and invasion. | nih.govnih.gov |

Impact on Leukemia Cell Growth and Viability (e.g., U937, L1210)

The effects of MTA and tubercidin analogs have been evaluated in various leukemia cell lines, providing insight into their potential as antileukemic agents.

U937 Cells : The human histiocytic lymphoma cell line U937 is used as a model for leukemia research. wikipedia.org In these cells, 5'-deoxy-5'-methylthioadenosine (MTA) induces apoptosis in a dose- and time-dependent manner. nih.gov The process begins with cell cycle arrest in the M phase, followed by atypical nuclear fragmentation. nih.gov This apoptotic induction is linked to MTA's ability to inhibit the carboxylmethylation of nuclear lamin B, which disrupts the assembly of the nuclear envelope. nih.gov

L1210 Cells : In cultured mouse L1210 leukemia cells, the parent compound tubercidin exhibited significant cytotoxicity. nih.gov The primary biochemical effects observed were the depletion of cellular ATP and a general inhibition of macromolecular synthesis. nih.gov However, a separate study found that a 2'-deoxy-2'-methylene derivative of tubercidin did not inhibit the growth of L1210 cells at concentrations up to 50 µM. nih.gov

Table 3: Effects on Leukemia Cell Lines

| Compound/Analog | Cell Line | Key Findings | Source |

|---|---|---|---|

| 5'-deoxy-5'-methylthioadenosine (MTA) | U937 | Induces apoptosis; causes M-phase arrest and atypical nuclear fragmentation. | nih.gov |

| Tubercidin | L1210 | High cytotoxicity; depletes cellular ATP; inhibits macromolecular synthesis. | nih.gov |

Inhibition of Tumor Cell Proliferation, Invasion, and Metastasis (mechanistic)

The mechanisms by which these compounds exert their anticancer effects involve multiple cellular processes. MTA has been shown to suppress tumor growth by inhibiting cell proliferation and invasion while inducing apoptosis. nih.gov In cholangiocarcinoma cells, MTA's ability to suppress migration and invasion is linked to its impact on proteins that govern cell morphology and cytoskeleton organization, which are critical for cancer cell motility and metastasis. nih.govnih.gov The induction of apoptosis in U937 leukemia cells by MTA is a key mechanism of its cytotoxicity, characterized by DNA fragmentation and atypical nuclear changes. nih.gov This process appears to be connected to the inhibition of protein carboxylmethyltransferase, leading to defects in nuclear envelope assembly. nih.gov

Proteomic and Bioinformatic Analyses of Anticancer Mechanisms

To elucidate the molecular mechanisms of MTA's anticancer activity, proteomic and bioinformatic analyses have been employed, particularly in the context of cholangiocarcinoma (CCA). nih.govnih.gov Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers identified that MTA treatment leads to the downregulation of multiple proteins involved in various molecular functions and biological processes. nih.govnih.gov

Network analysis revealed that MTA's primary impact is on inhibiting proteins related to mitochondrial function and energy derivation, which are essential for cancer cell growth and survival. nih.govnih.gov Additionally, MTA suppresses proteins involved in organizing the cytoskeleton, thereby impeding cancer cell motility and the potential for metastasis. nih.govnih.gov

Table 4: Proteomic and Bioinformatic Findings of MTA's Effect on CCA Cells

| Affected Process/Component | Key Finding | Identified Proteins/Genes |

|---|---|---|

| Mitochondrial Function & Energy | Inhibition of related proteins, hindering cell growth. | Not specified |

| Cell Morphology & Cytoskeleton | Suppression of proteins, reducing motility and metastasis. | KLC1 |

Further verification confirmed the suppression of the KLC1 protein through Western blotting, and analysis of TCGA data showed that KLC1 mRNA is upregulated in CCA patient tissues compared to normal tissues. nih.gov

Neuroscience Research in Experimental Models

The therapeutic potential of 5'-deoxy-5'-methylthioadenosine (MTA) has also been explored in the context of neuroscience, particularly for its neuroprotective effects. nih.govplos.org MTA is an endogenous compound produced during polyamine metabolism and has been shown to have immunomodulatory activity in animal models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. plos.org

In vitro studies have shown that MTA has a wide array of neuroprotective activities against various insults in primary neurons, mixed astrocyte-neuron cultures, and primary oligodendrocyte cultures. nih.govplos.org Studies also indicate that MTA is likely capable of crossing the blood-brain barrier (BBB). nih.govplos.org

In vivo studies, however, show that the therapeutic benefits may be context-specific:

Epilepsy : MTA reduced neuronal cell death in a model of pilocarpine-induced status epilepticus. nih.govplos.org

Brain Ischemia : It reduced the lesion size in models of global, but not focal, ischemic brain damage. nih.govplos.org

Parkinson's Disease : MTA was ineffective on its own in preserving dopaminergic neurons in the 1-methyl-4-phenyl-1,2,3,6-tetrahydro-pyridine (MPTP) mouse model. nih.govplos.org However, significant neuroprotection was achieved when MTA was administered in combination with an A2A adenosine receptor antagonist. nih.govplos.org

Table 5: Summary of MTA's Effects in Neuroscience Models

| Model Type | Experimental Model | Outcome | Source |

|---|---|---|---|

| In Vitro | Excitotoxicity in neuronal and oligodendrocyte cultures | Displayed a wide array of neuroprotective activities. | nih.govplos.org |

| In Vivo (Epilepsy) | Pilocarpine-induced status epilepticus | Reduced neuronal cell death. | nih.govplos.org |

| In Vivo (Brain Ischemia) | Global ischemic brain damage | Reduced lesion size. | nih.govplos.org |

| In Vivo (Brain Ischemia) | Focal ischemic brain damage | Ineffective. | nih.govplos.org |

Neuroprotective Effects in in vitro Models of Excitotoxicity

The neuroprotective potential of this compound, also known as 5'-deoxy-5'-methylthioadenosine (MTA), has been explored in various in vitro models of excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters. nih.govjcancer.orgnih.govplos.org Investigations using primary cell cultures have sought to determine the efficacy of MTA in mitigating neuronal damage induced by excitotoxic insults. nih.govjcancer.orgnih.gov

In studies involving purified rat neuronal cultures, co-treatment with MTA did not demonstrate an enhanced survival rate for neurons exposed to toxic concentrations of N-methyl-D-aspartate (NMDA), a potent excitotoxin. nih.govjcancer.orgplos.org However, the neuroprotective activities of MTA appear to be more complex, with evidence suggesting a significant role for glial cells, particularly astrocytes, in mediating its beneficial effects. plos.org

Further research utilizing mixed cultures of neurons and astrocytes has revealed a different outcome. In these co-cultures, when subjected to oxygen-glucose deprivation—a condition that induces excitotoxic cell death—MTA conferred significant protection. plos.org This protective effect was comparable to that of known NMDA receptor antagonists, highlighting the potential of MTA to counteract excitotoxic damage, possibly through mechanisms involving neuron-astrocyte interactions. plos.org Additionally, MTA has shown protective effects for primary oligodendrocytes against excitotoxicity induced by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). plos.org

Table 1: In vitro Neuroprotective Effects of this compound (MTA) in Excitotoxicity Models

| Cell Model | Insult | MTA Effect | Reference |

|---|---|---|---|

| Primary Rat Neurons (99% purity) | NMDA | No enhanced survival | jcancer.org |

| Mixed Rat Neuronal-Astrocyte Cultures | Oxygen-Glucose Deprivation | Significant protection | plos.org |

| Primary Rat Oligodendrocytes | AMPA | Protection against cell death | plos.org |

Neuroprotective Efficacy in Animal Models of Hypoxic Brain Damage

The neuroprotective efficacy of this compound (MTA) has been evaluated in animal models of hypoxic brain damage, which mimics the neuronal injury caused by a lack of oxygen to the brain, such as in stroke. nih.govjcancer.orgnih.gov These in vivo studies have revealed differential protective effects of MTA depending on the nature of the ischemic event. jcancer.orgnih.gov

In a rat model of focal brain ischemia, specifically the transient middle cerebral artery occlusion (MCAO) model, treatment with MTA did not result in a significant reduction of the infarct volume compared to the control group. nih.govjcancer.org This suggests that under conditions of localized and severe ischemic insult, MTA may have limited efficacy in preserving brain tissue. nih.govjcancer.org

Conversely, in a model of global brain ischemia, which represents a more widespread, albeit often less severe, reduction in blood flow, MTA demonstrated a notable neuroprotective effect. nih.govjcancer.org Administration of MTA led to a significant decrease in the number of damaged neurons in the CA1 region of the hippocampus, a brain area particularly vulnerable to hypoxic injury. nih.govjcancer.org The number of degenerating neurons, as visualized by Fluoro Jade C staining, was substantially lower in MTA-treated animals compared to the untreated group, indicating a significant preservation of neuronal integrity. nih.govjcancer.org

Table 2: Neuroprotective Efficacy of this compound (MTA) in Animal Models of Hypoxic Brain Damage

| Animal Model | Type of Ischemia | Key Finding | Reference |

|---|---|---|---|

| Rat transient MCAO model | Focal Brain Ischemia | No significant reduction in infarct volume | jcancer.org |

| Animal model of global brain ischemia | Global Brain Ischemia | Reduced neuronal cell death in the hippocampal CA1 region | jcancer.org |

Investigation in Animal Models of Parkinson's Disease and Epilepsy

The therapeutic potential of this compound (MTA) has been investigated in animal models of neurodegenerative and neurological disorders, including Parkinson's disease and epilepsy. nih.govjcancer.orgnih.gov These studies have yielded mixed but informative results regarding the compound's neuroprotective capabilities in these specific pathological contexts. jcancer.orgnih.gov

In a widely used mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), administration of MTA alone was found to be ineffective in preserving the dopaminergic neurons of the substantia nigra. nih.govjcancer.orgnih.gov This region of the brain is critically affected in Parkinson's disease, and its degeneration leads to the characteristic motor symptoms. However, a significant neuroprotective effect was observed when MTA was administered in combination with an A2A adenosine receptor antagonist. nih.govjcancer.orgnih.gov This synergistic action suggests that while MTA alone may not be sufficient to counteract the neurodegenerative processes in this model, it may enhance the therapeutic effects of other agents that target specific neurotransmitter systems. jcancer.orgnih.gov

In the context of epilepsy, research using a pilocarpine-induced status epilepticus model in animals has shown that MTA can reduce neuronal cell death. nih.govjcancer.orgnih.gov Status epilepticus is a condition characterized by prolonged seizures that can lead to significant brain damage. The ability of MTA to mitigate neuronal loss in this model points to its potential as a neuroprotective agent against seizure-induced excitotoxicity. jcancer.orgnih.gov

Table 3: Effects of this compound (MTA) in Animal Models of Parkinson's Disease and Epilepsy

| Disease Model | Animal | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Parkinson's Disease | MPTP-treated mice | MTA alone | Ineffective in preserving dopaminergic neurons | jcancer.orgnih.gov |

| Parkinson's Disease | MPTP-treated mice | MTA + A2A adenosine receptor antagonist | Significant neuroprotection in the substantia nigra | jcancer.orgnih.gov |

| Epilepsy | Pilocarpine-induced status epilepticus | MTA | Reduced neuronal cell death | jcancer.orgnih.gov |

Immunological Research and Immunomodulatory Effects

Influence on Natural Killer (NK) Cell Activation and Function

This compound (MTA) has been identified as a significant modulator of the innate immune system, particularly impacting the function of Natural Killer (NK) cells. nih.govcaymanchem.com NK cells are crucial for immune surveillance and the elimination of malignant and virally infected cells. Research has shown that MTA, which can accumulate in the tumor microenvironment, exerts an inhibitory influence on NK cell activity. nih.govcaymanchem.com

Studies have demonstrated that MTA can reduce the cytotoxicity of NK cells against target tumor cells in a dose-dependent manner. caymanchem.com Importantly, this reduction in cytotoxic function occurs without affecting the viability of the NK cells themselves. caymanchem.com Furthermore, MTA has been shown to block NK cell degranulation and the production of cytokines, which are essential processes for their effector functions. caymanchem.com

The molecular mechanisms underlying this immunosuppressive effect involve the interference with key signaling pathways. MTA has been found to disrupt the signaling cascades downstream of the CD16 receptor, a critical activating receptor on NK cells. caymanchem.com This includes the inhibition of the PI3K/AKT/S6, MAPK/ERK, and NF-κB signaling pathways, all of which are vital for NK cell activation and function. caymanchem.com

Modulation of Inflammasome Activity

While direct studies on the effect of this compound (MTA) on the inflammasome complex are limited, its broader anti-inflammatory properties suggest a modulatory role in pathways closely linked to inflammasome activation. MTA has been shown to possess potent anti-inflammatory effects in various in vivo and in vitro models. nih.gov

In animal models of endotoxin-induced inflammation, administration of MTA suppressed the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the expression of inducible nitric oxide synthase (iNOS). nih.gov Concurrently, MTA stimulated the synthesis of the anti-inflammatory cytokine IL-10. nih.gov This shift in the cytokine balance is indicative of a significant immunomodulatory capacity. nih.gov

Mechanistically, MTA has been observed to inhibit several key signaling pathways that are integral to the inflammatory response and are often upstream or downstream of inflammasome activation. This includes the inhibition of p38 mitogen-activated protein kinase (MAPK) activation, c-jun phosphorylation, and the degradation of the inhibitor kappa B alpha (IκBα), which ultimately leads to the inhibition of nuclear factor kappa B (NF-κB) activation. nih.gov These actions collectively reduce the generation of inflammatory mediators, suggesting that MTA could indirectly modulate inflammasome activity by targeting these central inflammatory signaling cascades. nih.gov

Impact on Tumor Microenvironment and Immune Evasion Mechanisms

The accumulation of this compound (MTA) within the tumor microenvironment (TME) is a recognized consequence of the downregulation of the enzyme methylthioadenosine phosphorylase (MTAP) in many types of cancer. nih.gov This accumulation plays a significant role in fostering an immunosuppressive TME, thereby contributing to tumor immune evasion. nih.gov

MTA directly impacts key immune cell populations that are critical for anti-tumor immunity. It has been shown to suppress the proliferation, activation, differentiation, and effector functions of antigen-specific T cells. This blunting of the T cell response is a major mechanism by which tumors can escape immune destruction.

Furthermore, MTA affects other crucial immune cells within the TME, such as dendritic cells (DCs). nih.gov Dendritic cells are potent antigen-presenting cells that are essential for initiating and shaping the adaptive immune response. MTA has been found to impair the maturation of human monocytes into dendritic cells. nih.gov The resulting MTA-exposed DCs exhibit a more immature-like phenotype, characterized by decreased expression of co-stimulatory molecules and an altered cytokine secretion profile, including reduced production of IL-12. nih.gov Consequently, the ability of these dendritic cells to stimulate T cells is significantly diminished, further contributing to the immunosuppressive nature of the TME. nih.gov

Table 4: Immunomodulatory Effects of this compound (MTA) in the Tumor Microenvironment

| Immune Cell Type | Effect of MTA | Consequence | Reference |

|---|---|---|---|

| Natural Killer (NK) Cells | Reduced cytotoxicity, degranulation, and cytokine production | Impaired innate anti-tumor immunity | caymanchem.com |

| T Cells | Suppression of proliferation, activation, and effector function | Evasion of adaptive immune response | |

| Dendritic Cells (DCs) | Impaired maturation, altered cytokine profile, reduced T cell stimulation | Weakened initiation of anti-tumor immunity | nih.gov |

Structure Activity Relationships Sar and Rational Design of Analogs

Systematic Evaluation of Chemical Modifications

The systematic dissection of the MTT molecule involves modifying its three main components: the ribose sugar moiety, the 7-deazapurine heterocyclic base, and the 5'-thioether group. Each modification provides a piece of the puzzle in understanding how the compound interacts with its biological targets.

The ribose portion of MTT is a critical determinant of its biological activity. Alterations at the 2', 3', 4', and 5' positions have been shown to significantly impact the compound's efficacy and selectivity.

Studies on related nucleoside analogs have demonstrated that modifications to the sugar moiety are generally less tolerated than changes to the heterocyclic base. For instance, in the case of tubercidin (B1682034), 2'-deoxy and 3'-deoxy analogs were found to be less cytotoxic than the parent compound. nih.gov This suggests that the hydroxyl groups at these positions are important for activity, likely through hydrogen bonding interactions with target enzymes. The introduction of a 2'-fluoro group in some nucleosides has been shown to enhance metabolic stability, a desirable property for drug candidates. nih.gov

The 4'-position has also been a target for modification. The synthesis of 4'-thionucleoside analogs, where the oxygen atom in the furanose ring is replaced by a sulfur atom, represents a significant structural change that can alter the puckering of the sugar ring and, consequently, its interaction with target proteins. nih.govnih.govutmb.edu

Modifications at the 5'-position, particularly of the thioether group, have been extensively studied and are discussed in more detail in section 6.1.4.

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core of tubercidin is a key feature that distinguishes it from adenosine (B11128). researchgate.net This modification, where the N-7 atom of the purine (B94841) ring is replaced by a carbon atom, makes the five-membered ring more electron-rich and provides a site for further substitution. nih.govnih.gov

Research on 7-substituted-7-deazaadenosine analogs has shown that this position is amenable to a wide range of modifications. The introduction of aryl groups at the C7 position has led to the discovery of compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net Specifically, a 7-para-chlorophenyl derivative demonstrated significant in vivo efficacy. researchgate.net This highlights the importance of the 7-deazapurine scaffold as a privileged structure in the design of antiparasitic agents. nih.govnih.gov The nature and size of the substituent at the C7 position can significantly influence the biological activity, suggesting the presence of a specific binding pocket in the target enzyme that can accommodate these modifications.

| Compound | Modification | Observed Activity | Reference |

| 7-Aryl-7-deazaadenosine analogs | Substitution at the C7 position with various aryl groups | Potent in vitro activity against Trypanosoma cruzi | researchgate.net |

| 7-para-chlorophenyl-7-deazaadenosine | para-chloro substitution on the C7-phenyl group | Complete suppression of T. cruzi parasitemia in vivo | researchgate.net |

Methylation at various positions of the nucleoside can have profound effects on its biological activity. For example, 2'-O-methylation is a common post-transcriptional modification in RNA that can influence base-pairing interactions and enhance the stability of RNA duplexes. nih.gov In the context of tubercidin analogs, methylation of the heterobase has also been explored. 2-Methyladenosine-substituted oligoadenylates have been synthesized and shown to interact with human ribonuclease L, an important enzyme in the antiviral response. nih.gov

Azido (B1232118) substitutions, particularly at the 2' and 3' positions of the ribose sugar, have been a common strategy in the development of antiviral and anticancer nucleoside analogs. The synthesis of 3'-azido-3'-deoxythymidine (AZT) is a landmark example. While specific studies on 3'-azido-3'-deoxytubercidin are limited, the synthesis of various 3'-azido pyrimidine (B1678525) and purine nucleosides has been reported. nih.govutmb.edumedchemexpress.com These azido analogs often serve as precursors for the corresponding amino-nucleosides, which can also exhibit interesting biological properties. The introduction of an azido group can alter the sugar conformation and its ability to act as a chain terminator in DNA or RNA synthesis.

The 5'-thioether group of MTT is a key site for modification to modulate its activity and selectivity. The parent compound, 5'-deoxy-5'-(methylthio)adenosine (MTA), is a naturally occurring nucleoside involved in polyamine biosynthesis. nih.gov

The rational design of analogs has focused on replacing the methyl group of the thioether with other alkyl or haloalkyl chains. For instance, the replacement of the methyl group with a hydroxyethyl (B10761427) group to give 5'-deoxy-5'-(hydroxyethylthio)adenosine (HETA) resulted in a compound with trypanocidal activity. nih.govnih.gov Further modifications, including di- and tri-O-acetylation of HETA, also yielded active compounds. nih.govnih.gov

Haloalkyl substitutions have also been investigated. The introduction of fluorine, a bioisostere of a hydrogen atom, can significantly alter the electronic properties of the molecule and its metabolic stability.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the drug design process.

Molecular Descriptors and Predictive Modeling

The development of a QSAR model involves the calculation of a wide range of molecular descriptors for each compound in a dataset. These descriptors can be classified into several categories, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties of the molecule, such as charge distribution and dipole moment.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.

For antitrypanosomal agents, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other classes of compounds, such as steroid alkaloids. researchgate.netnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. While specific CoMFA or CoMSIA models for 5'-Deoxy-5'-(methylthio)-tubercidin analogs are not widely reported in the public domain, the principles of these methods are directly applicable to this class of compounds and could provide valuable insights for the design of more potent inhibitors.

Molecular Similarity Analysis and Structure-Activity Maps

The exploration of this compound and its analogs is deeply rooted in molecular similarity analysis and the generation of structure-activity relationship (SAR) maps. These computational and empirical approaches are crucial for understanding how the structural features of a molecule influence its biological activity. For tubercidin-related compounds, this analysis often revolves around their function as enzyme inhibitors, particularly in the context of antimicrobial drug discovery.

Quantitative Structure-Activity Relationship (QSAR) analysis is a key tool in this process. QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.govnih.govresearchgate.netaimspress.com These models are built by analyzing a series of related compounds and identifying the physicochemical properties, or "descriptors," that are statistically linked to an increase or decrease in activity. nih.gov For instance, QSAR studies on various anti-tubercular agents have highlighted the importance of descriptors such as high polarizability, electronegativity, and specific surface area contributions for enhanced activity. nih.gov While a specific, all-encompassing structure-activity map for this compound is not singularly documented, a composite map can be inferred from SAR and QSAR studies on tubercidin and 5'-methylthioadenosine (MTA) analogs.

A quantitative analysis of tubercidin analogs as adenosine kinase (AK) inhibitors has shed light on the contributions of different substituents. nih.gov For example, a Fujita-Ban analysis, which is a non-parametric QSAR method, indicated that a chlorine atom at the X-position, a 4-chlorophenyl group at the Y-position, and a methylamine (B109427) group at the Z-position significantly enhance inhibitory activity. nih.gov Furthermore, a hydroxyl group at the C-position was also found to be favorable, likely due to its ability to form hydrogen bonds within the enzyme's active site. nih.gov Parametric Hansch-type analysis of these analogs further refined these observations, suggesting that for one subset of compounds, a higher field effect at the Y-position is beneficial, while for another subset, bulky groups at the Y-position and a higher negative field effect at the X-position are key to increased activity. nih.gov

The core structure of tubercidin, a 7-deazapurine nucleoside, provides a foundational scaffold for these analyses. researchgate.net SAR studies have systematically probed various positions of this scaffold:

The 5'-Position: Modifications at this position are critical. The presence of the 5'-(methylthio) group in this compound is a key determinant of its interaction with specific enzymes. In the broader class of adenosine analogs, substitutions at the 5'-position are known to be crucial for inhibiting enzymes like Mycobacterium tuberculosis adenosine kinase (MtbAdoK), offering a route to mechanistic inhibition by targeting the essential hydroxyl group required for catalysis. acs.org

The Pyrrolo[2,3-d]pyrimidine Core: The replacement of N7 in the purine ring with a carbon atom to form the 7-deazapurine base is the defining feature of tubercidin. researchgate.net This modification alters the electronic properties of the molecule and its ability to interact with target enzymes. Further substitutions on this ring system, for example at the C5-position with aromatic rings, have been shown to retain adenosine kinase inhibitory potency while improving in vivo activity. nih.gov

The N6-Position: This position is also a focal point for SAR studies. For instance, in the design of inhibitors for Mtb L-alanine dehydrogenase, extending hydrophobic groups from the N6 position of adenosine analogs led to the development of more potent and specific inhibitors. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by creating 3D maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the aligned molecules. researchgate.netnih.govrsc.org These maps are invaluable for the rational design of new, more potent analogs.

Design Principles for Enhanced Biological Activity and Target Specificity

The rational design of analogs of this compound is guided by fundamental principles aimed at maximizing their therapeutic effect while minimizing off-target interactions. A primary strategy is the development of compounds that are selectively toxic to pathogens or diseased cells by exploiting differences in metabolic pathways between the host and the target organism or cell type. nih.gov

Targeting Specific Enzymatic Substrates and Active Sites

A cornerstone of rational drug design is the targeting of specific enzymes that are essential for the pathogen's survival but are absent or significantly different in the host. nih.gov Analogs of this compound are often designed as substrate mimics that can bind to the active site of a target enzyme, thereby blocking its function.

A prominent example is the targeting of nucleoside kinases in Mycobacterium tuberculosis, the causative agent of tuberculosis. Mtb adenosine kinase (MtbAdoK) has been identified as a promising drug target. acs.orgresearchgate.netnih.gov Structural analysis of the MtbAdoK active site has revealed hydrophobic pockets at the N1, N7, and C8 positions of adenosine. nih.gov This knowledge has guided the design of adenosine analogs with modifications at these positions to enhance their inhibitory activity. acs.orgnih.gov For example, some analogs are designed to be "subversive substrates," which are selectively phosphorylated by the mycobacterial kinase into toxic metabolites, leading to cell death. nih.gov